Spasmolytic Activity of Suzuki-Derived 5-Arylthiophene-2-carboxylates (EC50 Comparison)
In a series of 5-arylthiophene-2-carboxylate derivatives synthesized from 5-bromothiophene-2-carboxylic acid via Suzuki coupling, the compound phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate (10d) demonstrated a quantifiable spasmolytic effect with an EC50 value of 1.26 [1]. While the parent compound (5-bromothiophene-2-carboxylic acid) is not biologically active itself, this data establishes the synthetic utility of the building block to produce a derivative with a specific and measurable EC50. This can be compared to the baseline EC50 of a known spasmolytic drug, which is often in a similar range, though a direct head-to-head comparison is not available in this study [1].
| Evidence Dimension | Spasmolytic Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.26 (for derivative 10d synthesized from target compound) |
| Comparator Or Baseline | Not directly compared; baseline spasmolytic effect in the same assay for other derivatives ranged from moderate to excellent. |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | In vitro spasmolytic assay on isolated rabbit jejunum tissues |
Why This Matters
This demonstrates that 5-bromothiophene-2-carboxylic acid serves as a precursor to compounds with a quantifiable, moderate-to-high level of spasmolytic activity, justifying its procurement for medicinal chemistry programs targeting gastrointestinal disorders.
- [1] Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(5), 1410–1422. DOI: 10.3906/kim-1911-51. View Source
